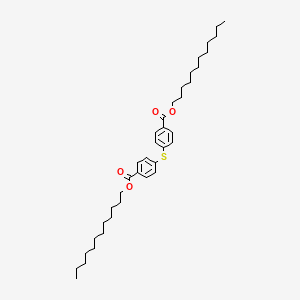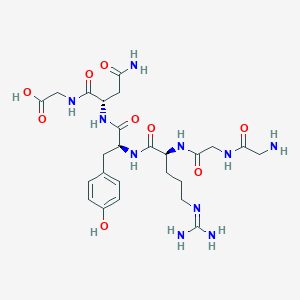
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosyl residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced amine derivatives.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide sequence can also mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
- N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
CAS No. |
872494-40-1 |
|---|---|
Molecular Formula |
C25H38N10O9 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H38N10O9/c26-10-19(38)31-11-20(39)33-15(2-1-7-30-25(28)29)23(43)34-16(8-13-3-5-14(36)6-4-13)24(44)35-17(9-18(27)37)22(42)32-12-21(40)41/h3-6,15-17,36H,1-2,7-12,26H2,(H2,27,37)(H,31,38)(H,32,42)(H,33,39)(H,34,43)(H,35,44)(H,40,41)(H4,28,29,30)/t15-,16-,17-/m0/s1 |
InChI Key |
AJJNFESKGDILMZ-ULQDDVLXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


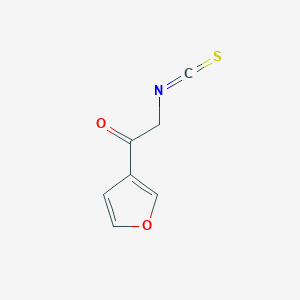
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
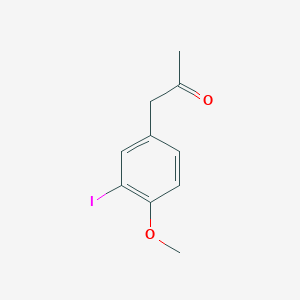
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
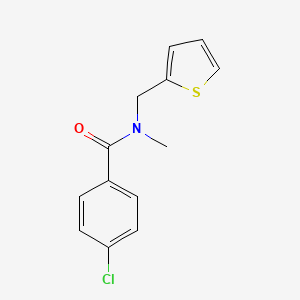
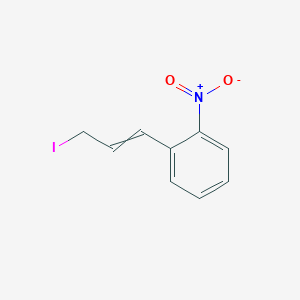
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
